molecular formula C18H13FN6OS B2552336 N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 915932-17-1

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2552336
CAS No.: 915932-17-1
M. Wt: 380.4
InChI Key: NDEJKBPIUHWAQV-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that features a thiazole ring, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the 4-fluorobenzyl group. The tetrazole ring is then synthesized and attached to the thiazole ring. Finally, the benzamide moiety is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
  • N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
  • N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Comparison: N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the 4-fluorobenzyl group, which can influence its chemical properties and biological activity. Compared to similar compounds with different substituents (e.g., chlorine, methyl, bromine), the fluorine atom may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-14-6-4-12(5-7-14)8-16-10-20-18(27-16)22-17(26)13-2-1-3-15(9-13)25-11-21-23-24-25/h1-7,9-11H,8H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEJKBPIUHWAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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